N,N-diethyl-4-iodo-3-methoxybenzamide
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Overview
Description
N,N-diethyl-4-iodo-3-methoxybenzamide: is an organic compound with the molecular formula C13H18INO2 It is a derivative of benzamide, featuring an iodine atom at the 4-position and a methoxy group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-iodo-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-iodo-3-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 4-iodo-3-methoxybenzoic acid is converted to an amide group through a reaction with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N,N-diethyl-4-iodo-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group on the benzene ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The diethylamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET):
N,N-diethyl-4-iodobenzamide: Similar structure but lacks the methoxy group.
N,N-diethyl-3-methoxybenzamide: Similar structure but lacks the iodine atom.
Uniqueness
N,N-diethyl-4-iodo-3-methoxybenzamide is unique due to the presence of both iodine and methoxy groups on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-diethyl-4-iodo-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSJTRQYCRWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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